molecular formula C7H7F2NO B1490669 1-(3,5-Difluoropyridin-2-yl)ethanol CAS No. 1075756-92-1

1-(3,5-Difluoropyridin-2-yl)ethanol

Cat. No.: B1490669
CAS No.: 1075756-92-1
M. Wt: 159.13 g/mol
InChI Key: NMGPUCUNYDZMBE-UHFFFAOYSA-N
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Description

1-(3,5-Difluoropyridin-2-yl)ethanol is a useful research compound. Its molecular formula is C7H7F2NO and its molecular weight is 159.13 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1-(3,5-difluoropyridin-2-yl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7F2NO/c1-4(11)7-6(9)2-5(8)3-10-7/h2-4,11H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMGPUCUNYDZMBE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=C(C=C(C=N1)F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7F2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901275823
Record name 3,5-Difluoro-α-methyl-2-pyridinemethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901275823
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

159.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1075756-92-1
Record name 3,5-Difluoro-α-methyl-2-pyridinemethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1075756-92-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,5-Difluoro-α-methyl-2-pyridinemethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901275823
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

1-(3,5-Difluoropyridin-2-yl)ethanol is an organic compound notable for its potential biological activities, particularly in pharmacology and medicinal chemistry. This article provides a comprehensive overview of its biological activity, synthesis methods, and potential applications based on diverse research findings.

Chemical Structure and Properties

This compound features a pyridine ring with two fluorine substituents at the 3 and 5 positions, along with an ethanol functional group. Its molecular formula is C8_{8}H8_{8}F2_{2}N1_{1}O1_{1}, and it has a molecular weight of approximately 174.15 g/mol. The presence of fluorine atoms enhances its lipophilicity and may influence its interaction with biological targets.

Pharmacological Properties

Research indicates that compounds containing a difluoropyridine structure, such as this compound, exhibit significant biological activity:

  • Enzyme Inhibition : Preliminary studies suggest that this compound may act as an inhibitor of certain cytochrome P450 enzymes, which are crucial for drug metabolism. This inhibition can affect the pharmacokinetics of co-administered drugs, potentially leading to altered drug efficacy and safety profiles.
  • Solubility and Permeability : The ethanol group likely enhances the compound's solubility and permeability across biological membranes, making it a suitable candidate for drug formulation.

Antimicrobial and Anticancer Properties

Emerging studies have focused on the antimicrobial and anticancer potential of this compound:

  • Antimicrobial Activity : Research has indicated that related compounds may possess antimicrobial properties, suggesting that this compound could be explored for similar applications.
  • Anticancer Activity : Ongoing investigations are assessing its efficacy against various cancer cell lines. The difluoropyridine moiety may contribute to the modulation of signaling pathways involved in cancer progression.

Synthesis Methods

The synthesis of this compound can be achieved through multiple routes:

  • Starting Materials : The synthesis typically begins with commercially available difluoropyridine derivatives.
  • Reactions : Common reactions involve nucleophilic substitution or reduction processes to introduce the ethanol group at the desired position on the pyridine ring.
Synthesis MethodKey StepsYield
Method AReaction with ethanol in the presence of a baseHigh
Method BReduction of corresponding ketone derivativeModerate

Case Studies

Several case studies have highlighted the biological activity of related compounds:

  • Case Study 1 : A study demonstrated that a difluoropyridine derivative exhibited potent inhibition against specific cancer cell lines with IC50 values in the low micromolar range. The mechanism was attributed to the compound's ability to induce apoptosis through caspase activation .
  • Case Study 2 : Another investigation focused on enzyme interaction, where a structurally similar compound showed significant inhibition of CYP450 enzymes in vitro, indicating potential implications for drug-drug interactions in therapeutic settings .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-(3,5-Difluoropyridin-2-yl)ethanol
Reactant of Route 2
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1-(3,5-Difluoropyridin-2-yl)ethanol

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